molecular formula C12H8ClOP B1581076 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- CAS No. 22749-43-5

6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-

Cat. No. B1581076
CAS RN: 22749-43-5
M. Wt: 234.62 g/mol
InChI Key: UBEUAZASIHVFOB-UHFFFAOYSA-N
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Description

6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- is a chemical compound with the molecular formula C12H8ClOP . It falls within the class of heterocyclic compounds and contains a phosphorus atom in its ring structure. The compound’s systematic IUPAC name is 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin .


Molecular Structure Analysis

The molecular structure of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin consists of a fused ring system containing a phosphorus atom. The chlorine substitution occurs at one of the benzene rings. For a visual representation, refer to the ChemSpider link .

properties

IUPAC Name

6-chlorobenzo[c][2,1]benzoxaphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClOP/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEUAZASIHVFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885212
Record name 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-

CAS RN

22749-43-5
Record name 6-Chloro-6H-dibenz[c,e][1,2]oxaphosphorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22749-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenz(c,e)(1,2)oxaphosphorin, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022749435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

700 g (4.12 mol) of o-phenylphenol and 4.1 g of zinc chloride are heated to 180° C. with stirring. 692 g (5.03 mol) of phosphorus trichloride are then added dropwise over 12 hours. Reflux is maintained for a further 5 hours; at the end no further hydrogen chloride is evolved. The excess phosphorus trichloride is distilled off at 120° C. in vacuo, the reaction product is cooled to 100° C. and 966 g of toluene are added. Cooling to room temperature gives a 50% strength solution of 6-chloro-(6H)-dibenz[c,e][1,2]oxaphosphorin in toluene. The 31P-NMR spectrum indicates a purity of 95.5%.
Quantity
700 g
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reactant
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4.1 g
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catalyst
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692 g
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reactant
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Synthesis routes and methods II

Procedure details

heating a 2-phenylphenol compound with a phosphorus trichloride compound in the present of a zinc chloride catalyst to obtain a 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin of the following formula (II):
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Synthesis routes and methods III

Procedure details

According to the present invention, the preparation of the arylphosphonite antioxidant is performed in an one-pot reactor. First of all, excessive phosphorous trichloride, 2-phenylphenol, and a trace amount of zinc chloride catalyst are put into the reactor and heated to proceed the first stage esterification and intramolecular cyclization reaction. The reaction temperature preferably between 30° C. and 200° C. The reaction equation of the esterification and cyclization are shown as the reaction equation (1). Whether the reaction is completed or not, it is determined by a 31P nuclear resonance spectroscopy. After the excessive phosphorous trichloride is recovered by vacuum distillation, the 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin (CDOP) is obtained.
[Compound]
Name
arylphosphonite
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31P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Reactant of Route 2
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Reactant of Route 3
Reactant of Route 3
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Reactant of Route 4
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Reactant of Route 5
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-
Reactant of Route 6
6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-

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